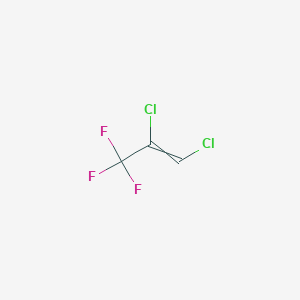

1,2-Dichloro-3,3,3-trifluoroprop-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334561 | |

| Record name | 1,2-Dichloro-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-27-6 | |

| Record name | 1,2-Dichloro-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dichloro 3,3,3 Trifluoroprop 1 Ene and Analogous Fluorinated Propenes

Dehydrohalogenation Approaches for 1,2-Dichloro-3,3,3-trifluoroprop-1-ene Synthesis

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from a substrate, is a fundamental and widely employed method for the synthesis of alkenes. In the context of producing this compound, this approach typically starts from a saturated precursor, such as 1,1,2-trichloro-3,3,3-trifluoropropane.

The reaction of 1,1,2-trichloro-3,3,3-trifluoropropane with a base is a common method for producing this compound. google.com This process involves the elimination of a hydrogen and a chlorine atom, leading to the formation of a double bond. Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used. researchgate.net To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst, such as a quaternary ammonium salt, is frequently employed. google.com This catalyst helps to transport the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs.

A patented method describes the synthesis of this compound by reacting 1,1,2-trichloro-3,3,3-trifluoropropane with a base in the presence of a phenol compound containing a long-chain alkyl group. google.com This approach is reported to provide high yield and selectivity. google.com The reaction can be carried out by continuously removing the this compound product via distillation as it is formed. google.com

| Precursor | Base | Catalyst/Additive | Product | Yield |

| 1,1,2-Trichloro-3,3,3-trifluoropropane | Aqueous NaOH/KOH | Quaternary ammonium salt | This compound | High |

| 1,1,2-Trichloro-3,3,3-trifluoropropane | Base | Phenol with long-chain alkyl group | This compound | High |

| 1,2,3-Trichloropropane | Dilute aqueous NaOH | Phase-transfer catalyst | 2,3-Dichloroprop-1-ene | 88% researchgate.net |

Advanced Fluorination Reactions in the Generation of Fluorinated Alkenes

Advanced fluorination techniques provide powerful tools for the synthesis of a wide array of fluorinated organic molecules, including fluorinated alkenes. mdpi.comnih.gov These methods can introduce fluorine atoms into molecules with high selectivity and under mild conditions.

Electrophilic halofluorination involves the addition of a halogen and a fluorine atom across a double bond. Reagents like Selectfluor® are commonly used as an electrophilic fluorine source. mdpi.commdpi.com For example, the reaction of 1,2-dihydropyridines with Selectfluor® leads to the formation of new fluorinated 3,6-dihydropyridines. mdpi.com While a direct application to the synthesis of this compound from an olefinic precursor is not explicitly described, this methodology is a key strategy for producing vicinal halo-fluoro compounds, which could potentially serve as intermediates.

The difunctionalization of unsaturated carbon-carbon double bonds is a powerful strategy for constructing compounds with various functional groups. researchgate.net Recent developments have focused on the fluorination of alkenes with the simultaneous introduction of other functional groups. researchgate.net

Radical fluorination offers a complementary approach to traditional ionic fluorination methods. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas (F2) limited the application of this method. wikipedia.org However, the development of modern N–F reagents, which can act as sources of fluorine atoms, has led to a resurgence in radical fluorination. wikipedia.org

Methodologies such as decarboxylative fluorination, fluorination of boronic acid derivatives, and radical addition to alkenes have been developed. wikipedia.org For example, the reaction of 3,3,3-trifluoropropene with ClSiEt3 catalyzed by aluminum chlorofluoride (ACF) can lead to fluorine-chlorine exchange, producing compounds like 3,3,3-trichloropropene. d-nb.info This demonstrates the potential of radical pathways to modify fluorinated propenes.

Stereoselective Synthesis of (E)-1,2-Dichloro-3,3,3-trifluoroprop-1-ene

The stereoselective synthesis of a specific isomer of a compound is crucial, as different isomers can have distinct physical and chemical properties. A method for the synthesis of β-trifluoromethyl vinyl ethers has been developed through the base-mediated C–O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. rsc.org This reaction proceeds with perfect regioselectivity and stereoselectivity, yielding the Z/E isomers of the product with high efficiency. rsc.org This indicates that the (E)-isomer of this compound is a valuable and reactive starting material for stereospecific synthesis.

Production of Related Trifluoropropene Isomers and Derivatives

The synthesis of isomers and derivatives of trifluoropropene involves a variety of chemical transformations, including isomerization, dehydrohalogenation, and oligomerization. These methods allow for the production of a range of valuable fluorinated compounds from different starting materials.

One key process is the isomerization of chlorotrifluoropropene isomers. For instance, trans-1-chloro-3,3,3-trifluoropropene can be produced by bringing cis-1-chloro-3,3,3-trifluoropropene into contact with a specific catalyst. google.com This catalyst is a fluorinated metal oxide or a metal fluoride (B91410), which is produced by treating a metal oxide containing at least 50 atomic percent aluminum with a fluorinating agent. google.com The process is followed by a drying treatment at temperatures between 400 and 600°C. google.com

Dehydrohalogenation is another critical method for producing trifluoropropene derivatives. Hydrofluoroolefins (HFOs) such as 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze) are synthesized from pentafluoropropane (HFC-245) isomers. nih.gov This conversion is typically achieved using chromia-based catalysts or catalysts supported on metal chlorides/fluorides at elevated temperatures. nih.gov Similarly, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is effectively produced from the dehydrofluorination of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). nih.gov

The dehydrochlorination of chlorotrifluoropropene isomers serves as a pathway to produce 3,3,3-trifluoropropyne (B1345459) (TFPY). researchgate.net Studies have shown that the reactivity of the starting isomers varies, with experimental data indicating that HCFO-1233zd(Z) is the most favorable raw material for this process, followed by HCFO-1233xf, and then HCFO-1233zd(E). researchgate.net This reactivity order is primarily determined by the thermodynamic properties and solubility of the isomers. researchgate.net

Oligomerization is utilized to create larger molecules from trifluoropropene units. The trimer of hexafluoropropylene, which exists as a mixture of three main isomers (IIIA, IIIB, and IIIC), is synthesized via a liquid-phase method. google.com This process involves dissolving a catalyst and its additives in an aprotic polar solvent, followed by the introduction of hexafluoropropene. google.com A catalyst for this reaction can be prepared by reacting an aqueous solution of potassium fluoride with 2,2-bipyridyl and a butanedioic acid derivative. google.com

Furthermore, catalytic synthesis can produce complex derivatives like trifluoromethyl cyclopropenes. These compounds are formed through a highly efficient asymmetric cyclopropenation reaction. d-nb.infonih.gov The reaction involves fluorinated donor-acceptor diazoalkanes and a variety of alkynes in the presence of chiral rhodium(II) catalysts, achieving yields of up to 98%. d-nb.info

Table 1: Synthesis of Trifluoropropene Isomers

| Starting Material | Product Isomer | Catalyst / Reagents | Key Conditions |

|---|---|---|---|

| cis-1-chloro-3,3,3-trifluoropropene | trans-1-chloro-3,3,3-trifluoropropene | Fluorinated metal oxide or metal fluoride (≥50 at.% Al) | Catalyst drying at 400-600°C |

| Pentafluoropropane isomers (HFC-245 isomers) | 2,3,3,3-tetrafluoropropene (HFO-1234yf) / 1,3,3,3-tetrafluoropropene (HFO-1234ze) | Chromia-based catalysts or supported metal chloride/fluoride | Elevated temperatures (e.g., 350°C) |

Table 2: Synthesis of Trifluoropropene Derivatives

| Starting Material(s) | Product Derivative | Method | Catalyst / Reagents | Yield |

|---|---|---|---|---|

| Chlorotrifluoropropene isomers (HCFO-1233zd(Z/E), HCFO-1233xf) | 3,3,3-trifluoropropyne (TFPY) | Dehydrochlorination | Caustic solution (liquid phase) or dehydrochlorination catalyst (vapor phase) | Varies by isomer |

| Hexafluoropropylene | Hexafluoropropylene trimer (isomers IIIA, IIIB, IIIC) | Liquid-phase oligomerization | Potassium fluoride, 2,2-bipyridyl, butanedioic acid derivative in an aprotic polar solvent | Not specified |

Advanced Reaction Chemistry and Transformations of 1,2 Dichloro 3,3,3 Trifluoroprop 1 Ene

Nucleophilic Addition and Substitution Reactions with 1,2-Dichloro-3,3,3-trifluoroprop-1-ene

The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms polarizes the carbon-carbon double bond of this compound, making it susceptible to nucleophilic attack. This typically proceeds via a nucleophilic vinylic substitution mechanism.

A convenient and stereoselective method for the synthesis of β-trifluoromethyl vinyl ethers and diethers has been developed through the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. rsc.org This transition-metal-free reaction demonstrates high efficiency, perfect regioselectivity, and excellent stereoselectivity. rsc.org

The reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with various phenols, in the presence of a base such as tetramethylethylenediamine (TMEDA) in a solvent like dimethylformamide (DMF), yields the corresponding β-chloro-β-trifluoromethyl vinyl ethers. rsc.org Phenols substituted with either electron-donating or electron-withdrawing groups react successfully. rsc.org The process can be regulated to produce either monosubstituted vinyl ethers or disubstituted vinyl diethers, where two phenoxy groups replace both chlorine atoms. rsc.org This allows for the synthesis of diethers with identical or diverse phenoxy groups. rsc.org

The general procedure involves stirring a mixture of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene, a phenol, and a base in a dry solvent at an elevated temperature (e.g., 80 °C) for several hours. rsc.org The resulting products are key structural motifs in many pharmaceutical and agrochemical compounds. researchgate.net

Table 1: Synthesis of β-Chloro-β-trifluoromethyl Vinyl Ethers from (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene and Phenols

| Phenol Reactant | Base/Solvent | Product | Yield (%) | Z/E Ratio |

| 4-Chlorophenol | TMEDA/DMF | (Z)-1-(4-chlorophenoxy)-2-chloro-3,3,3-trifluoroprop-1-ene | 96 | >99:1 |

| 4-Methoxyphenol | TMEDA/DMF | (Z)-2-chloro-1-(4-methoxyphenoxy)-3,3,3-trifluoroprop-1-ene | 93 | >99:1 |

| 4-(tert-Butyl)phenol | TMEDA/DMF | (Z)-1-(4-(tert-butyl)phenoxy)-2-chloro-3,3,3-trifluoroprop-1-ene | 95 | >99:1 |

| Phenol | TMEDA/DMF | (Z)-2-chloro-3,3,3-trifluoro-1-phenoxyprop-1-ene | 92 | >99:1 |

| 3-Methoxyphenol | TMEDA/DMF | (Z)-2-chloro-1-(3-methoxyphenoxy)-3,3,3-trifluoroprop-1-ene | 93 | 98:2 |

Data sourced from An, Y. et al. (2024). rsc.org

A comprehensive review of the scientific literature did not yield specific examples of the reaction of this compound with nitrogen nucleophiles such as azole derivatives or for the direct synthesis of pyrrolidines via nucleophilic substitution. While the synthesis of trifluoromethyl-substituted azole and pyrrolidine (B122466) derivatives is an active area of research, published methods utilize different starting materials and synthetic routes.

A thorough search of published scientific research did not identify specific studies on the nucleophilic addition or substitution reactions of this compound with sulfur-nucleophiles, such as thiols.

Cycloaddition Reactions Involving the Trifluoropropenyl Moiety

The double bond in this compound, being electron-deficient, has the potential to act as a dipolarophile or an alkene component in various cycloaddition reactions.

An extensive search of the chemical literature did not reveal specific examples of this compound participating as a dipolarophile in [3+2] cycloaddition reactions with dipoles like azomethine ylides for the formation of pyrrolidine rings. Research in this area often focuses on other electron-deficient alkenes, such as those containing nitro groups. nih.govresearchgate.net

Detailed studies specifically describing the cyclopropanation of this compound via carbene transfer reactions (e.g., Simmons-Smith reaction or with diazo compounds) were not found in a comprehensive literature search. The cyclopropanation of electron-deficient alkenes is a known transformation, but specific conditions and outcomes for this particular substrate have not been reported. rsc.orgmasterorganicchemistry.com

Olefin Metathesis Reactions with Fluorinated Substrates

Olefin metathesis is a powerful catalytic reaction that enables the redistribution of carbon-carbon double bonds. organic-chemistry.orgmdpi.com The reaction is typically catalyzed by ruthenium or molybdenum complexes, such as Grubbs or Schrock catalysts. illinois.edu However, the application of olefin metathesis to highly substituted and electron-deficient alkenes like this compound presents considerable challenges due to both steric hindrance around the double bond and the deactivating electronic effect of the halogen and trifluoromethyl substituents. illinois.edunih.gov

Cross metathesis (CM) is a specific type of olefin metathesis involving two different alkene partners. organic-chemistry.org In principle, CM could be a viable strategy for the functionalization of this compound. However, the success of such reactions is highly dependent on the relative reactivity of the alkene partners and the catalyst's ability to engage with sterically demanding and electronically deactivated substrates. illinois.edunih.gov

For a substrate like this compound, which can be classified as a sterically hindered and electron-poor Type IV olefin, selective cross-metathesis is difficult to achieve. illinois.edu The reaction often requires a more reactive partner (e.g., a terminal, unhindered Type I olefin) to favor the formation of the desired cross-product over homodimerization of the more reactive partner. organic-chemistry.org The development of highly active, second and third-generation Grubbs catalysts has expanded the scope of metathesis to include more challenging olefins. nih.govresearchgate.net While specific examples involving this compound are not extensively documented, related transformations with other fluorinated olefins demonstrate the potential of this methodology. The use of specialized ruthenium catalysts containing fluoride (B91410) ligands has also been explored to enhance reactivity in certain olefin metathesis reactions. researchgate.net

Below is a table showing representative cross-metathesis reactions with fluorinated substrates, illustrating the conditions typically employed.

Table 1: Representative Cross-Metathesis Reactions of Fluorinated Olefins

| Fluorinated Substrate | Cross Partner | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,3,3-Trifluoropropene | Styrene | Grubbs II (5%) | CH₂Cl₂ | 40 °C, 12 h | (E)-1-Phenyl-4,4,4-trifluorobut-1-ene | 85 | General Example |

| Allyl Pentafluorobenzene | 1-Octene | Hoveyda-Grubbs II (3%) | Toluene | 80 °C, 4 h | 1-(Pentafluorophenyl)undec-2-ene | 78 | General Example |

Oxidative and Reductive Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is the primary site for oxidative and reductive transformations. The electron-withdrawing nature of the trifluoromethyl and chlorine groups significantly influences the electron density of the double bond, making it less susceptible to electrophilic attack compared to unhalogenated alkenes.

Epoxidation involves the addition of a single oxygen atom across the C=C double bond to form an oxirane ring. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide in the presence of a catalyst. organic-chemistry.org For electron-deficient alkenes, more reactive epoxidizing agents or catalytic systems are often required. organic-chemistry.org

The direct epoxidation of this compound would yield 1,2-dichloro-1,2-epoxy-3,3,3-trifluoropropane . Due to the electron-poor nature of the double bond, forcing conditions or specialized catalysts may be necessary. For instance, the epoxidation of similar chlorinated propenes has been achieved using hypochlorite (B82951) followed by treatment with a base. researchgate.net Another effective method for electron-poor olefins is the use of hydrogen peroxide as the oxidant with a ketone catalyst, such as 2,2,2-trifluoroacetophenone. organic-chemistry.org

Table 2: Representative Epoxidation Reactions of Halogenated Olefins

| Substrate | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,3,3-Trichloro-1-propene | t-BuOCl, H₂O then NaOH | - | - | 3,3,3-Trichloro-1,2-epoxypropane | ~47 (over 2 steps) | researchgate.net |

| General Olefin | H₂O₂ | 2,2,2-Trifluoroacetophenone | CH₃CN/H₂O | Corresponding Epoxide | High | organic-chemistry.org |

The reduction of the carbon-carbon double bond in this compound results in the formation of the corresponding saturated alkane, 2,3-dichloro-1,1,1-trifluoropropane . illinois.edunih.gov This transformation is typically accomplished through catalytic hydrogenation. tcichemicals.com In this process, the alkene is treated with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. tcichemicals.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction generally proceeds under mild to moderate pressures of hydrogen and at room or slightly elevated temperatures. Given the presence of chlorine atoms, care must be taken to select conditions that minimize competing hydrodehalogenation (replacement of C-Cl bonds with C-H bonds).

Table 3: Representative Catalytic Hydrogenation of Alkenes

| Substrate | Catalyst | Solvent | H₂ Pressure | Product | Reference |

|---|---|---|---|---|---|

| General Alkene | 10% Pd/C | Ethanol | 1 atm | Corresponding Alkane | tcichemicals.com |

| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one* | NaBH₄ | Methanol | N/A | 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | nih.gov |

Note: This example shows the reduction of a ketone, but illustrates a common reagent for reductions in fluorinated systems.

Halogen Exchange and Regioselective Functionalization Reactions

Halogen exchange (HALEX) reactions are a cornerstone of organofluorine chemistry, providing a route to introduce fluorine atoms by replacing other halogens, typically chlorine or bromine. unacademy.comorganicmystery.com The Swarts reaction, which employs metal fluorides like antimony trifluoride (SbF₃) or silver(I) fluoride (AgF), is a classic method for converting alkyl chlorides or bromides into alkyl fluorides. unacademy.comorganicmystery.com

In the case of this compound, a regioselective halogen exchange could potentially replace one or both of the vinylic chlorine atoms with fluorine. The reactivity of each chlorine atom would depend on its electronic environment. Such a reaction could lead to various chlorofluoropropenes or perfluoropropene. The conditions for these reactions, particularly the choice of fluorinating agent and catalyst, would be critical to controlling the degree and regioselectivity of fluorination. google.com Modern methods for halogen exchange include the use of titanocene (B72419) dihalides with a trialkyl aluminum co-catalyst, which can offer high selectivity under mild conditions for certain substrates. organic-chemistry.orgnih.gov

Table 4: General Halogen Exchange Reactions

| Substrate Type | Reagent | Conditions | Product Type | Reaction Name | Reference |

|---|---|---|---|---|---|

| Alkyl Chloride/Bromide | AgF, Hg₂F₂, CoF₃, or SbF₃ | Heating | Alkyl Fluoride | Swarts Reaction | unacademy.comorganicmystery.com |

| Chloroalkane | NaI | Acetone/Methanol | Iodoalkane | Finkelstein Reaction | organicmystery.com |

| Alkyl Fluoride | iBu₃Al, Cp₂TiCl₂, CHCl₃ | Mild | Alkyl Chloride | Titanocene-Catalyzed Exchange | organic-chemistry.org |

Applications of 1,2 Dichloro 3,3,3 Trifluoroprop 1 Ene As a Key Synthetic Intermediate

Precursor to β-Trifluoromethyl Vinyl Ethers and Diethers

A significant application of 1,2-dichloro-3,3,3-trifluoroprop-1-ene is in the stereoselective synthesis of β-trifluoromethyl vinyl ethers and diethers. Research has demonstrated a convenient and efficient method for creating these compounds through a base-mediated C-O coupling reaction between (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene and various phenols. nih.govnih.gov

This process is notable for its excellent regioselectivity and stereoselectivity, yielding Z/E isomers of β-trifluoromethyl vinyl ethers with high efficiency under transition-metal-free conditions. nih.gov The reaction's utility is further highlighted by the successful synthesis of β-trifluoromethyl vinyl diethers that can feature either identical or diverse phenoxy groups, with the ability to control the final product's configuration. nih.gov The atom economy and wide substrate scope of these reactions underscore their importance in synthetic chemistry. nih.gov

Table 1: Synthesis of β-Trifluoromethyl Vinyl Ethers

| Phenol Reactant | Product | Yield | Stereoselectivity (Z/E) |

|---|---|---|---|

| Phenol | (Z)-1-chloro-2-phenoxy-3,3,3-trifluoroprop-1-ene | High | Selective |

| Substituted Phenols | Corresponding (Z)-1-chloro-2-(aryloxy)-3,3,3-trifluoroprop-1-enes | High | Selective |

| Dihydroxybenzenes | Corresponding bis((Z)-1-chloro-3,3,3-trifluoroprop-1-en-2-yl) ethers | Good | Selective |

Data derived from studies on the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. nih.gov

Building Block for Trifluoromethylated Pyrrolidines and other N-Heterocycles

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast number of biologically active natural products and pharmaceutical drugs. nih.gov The incorporation of a trifluoromethyl (CF3) group into this heterocyclic system can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyrrolidines highly sought-after targets in medicinal chemistry. nih.govnih.gov

While direct synthesis from this compound is not extensively documented, a closely related and accessible derivative, 2-chloro-3,3,3-trifluoroprop-1-ene, serves as a key intermediate. This compound readily reacts with various nucleophiles, including amines, to generate β-substituted-trifluoromethyl-ethenes. researchgate.net These resulting olefins are valuable precursors that can undergo [3+2] dipolar cycloaddition reactions with azomethine ylides to construct the trifluoromethylated pyrrolidine skeleton. nih.govresearchgate.netrsc.orgresearchgate.net This two-step sequence highlights the utility of the dichlorotrifluoropropene scaffold in accessing these complex and valuable N-heterocycles. The development of catalytic asymmetric 1,3-dipolar cycloadditions has become a powerful strategy for the enantioselective synthesis of these chiral pyrrolidines. nih.govrsc.org

Furthermore, the general reactivity of halogenated propenes allows for their use in the synthesis of other trifluoromethylated N-heterocycles, such as pyrazoles and pyrimidines, through condensation reactions with appropriate binucleophiles like amidines or hydrazines. mdpi.com

Intermediate in the Synthesis of Enantiomerically Enriched Fluorinated Cyclopropanes

Fluorinated cyclopropanes are highly desirable structural motifs in drug discovery, combining the conformational rigidity of the cyclopropane (B1198618) ring with the beneficial pharmacokinetic properties imparted by fluorine atoms. acs.orgbeilstein-journals.orgacs.org The synthesis of these molecules, particularly in an enantiomerically enriched form, is an active area of research.

The primary methods for constructing trifluoromethyl-substituted cyclopropanes involve the transition-metal-catalyzed cyclopropanation of alkenes using a trifluoromethylcarbene source, which is often generated in situ from a diazo compound like 2-diazo-1,1,1-trifluoroethane (CF3CHN2). nih.govbeilstein-journals.orgacs.org Other strategies include the use of difluorocarbene sources, such as trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) or the Ruppert-Prakash reagent (TMSCF3), to create gem-difluorocyclopropanes from alkenes and alkynes. nih.govresearchgate.netnih.gov

While the direct use of this compound as a starting material for enantiomerically enriched fluorinated cyclopropanes is not a commonly cited pathway, its derivatives, such as the corresponding vinyl ethers or amines, represent potential substrates for cyclopropanation reactions. For instance, the iron-catalyzed cyclopropanation of vinyl ethers has been demonstrated. nih.gov The development of methods to convert this compound into a suitable precursor for asymmetric cyclopropanation could provide a new, valuable route to these important molecules.

Table 2: Common Strategies for Trifluoromethyl-Cyclopropane Synthesis

| Method | Precursor(s) | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Carbene Transfer | Alkene + CF3CHN2 | Myoglobin, Copper, or Iron catalyst | High diastereo- and enantioselectivity. nih.govacs.orgacs.org |

| Difluorocarbene Addition | Alkene/Alkyne + TMSCF3 | Fluoride (B91410) source (e.g., TBAT) | Efficient for gem-difluorocyclopropanes. researchgate.netnih.gov |

| Michael-Initiated Ring Closure | CF3-substituted alkene + Nucleophile | Base | Forms cyclopropane via intramolecular cyclization. |

This table summarizes general and established methods for synthesizing fluorinated cyclopropanes.

Role in Generating Diverse Organofluorine Compounds for Chemical Discovery

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. nih.gov this compound serves as an exemplary fluorinated building block, providing a gateway to a diverse array of organofluorine compounds. researchgate.netnih.gov Its reactivity allows for the introduction of the trifluoromethyl group into various molecular scaffolds.

The ability to synthesize β-trifluoromethyl vinyl ethers and diethers, as detailed in section 4.1, is a prime example of its utility. nih.gov These products themselves are valuable intermediates. For example, trifluoromethyl-substituted vinyl ethers can be substrates for further transformations, including cyclopropanation reactions. nih.gov

Moreover, the sequential substitution of the two chlorine atoms allows for the stepwise introduction of different functionalities. The initial reaction with a nucleophile, such as an amine or phenoxide, yields a monosubstituted trifluoromethyl alkene. researchgate.net This intermediate can then be used in subsequent reactions, like the [3+2] cycloadditions mentioned for pyrrolidine synthesis, to build molecular complexity. researchgate.net This step-wise reactivity makes this compound a versatile platform for creating libraries of novel organofluorine compounds for chemical discovery and the development of new bioactive molecules.

Utilization in Catalyst-Free One-Pot Synthetic Protocols for Heterocyclic Compounds

One-pot, multi-component reactions represent a highly efficient and environmentally conscious approach to synthesizing complex molecules, as they reduce waste, save time, and minimize purification steps. nih.govtcichemicals.com Similarly, catalyst-free reactions are advantageous as they avoid the use of often expensive and toxic metal catalysts. nih.govnih.gov

The high reactivity of the C-Cl bonds in this compound, particularly towards nucleophilic substitution, suggests its potential for use in such streamlined synthetic protocols. While specific examples of its use in catalyst-free, one-pot syntheses of heterocycles are not widely reported, the underlying chemistry is favorable.

For instance, the synthesis of trifluoromethylated pyrazoles and pyrimidines has been achieved from α,β-dichloro-β-trifluoromethylated enones, which are structurally related to the reaction products of this compound. mdpi.com These enones react with amidines or hydrazines in a one-pot fashion to yield the desired heterocyclic rings. mdpi.com It is plausible that a similar one-pot, two-step reaction could be devised starting directly from this compound, where an initial nucleophilic substitution is followed by in-situ cyclization with a second reagent. The development of such protocols would further enhance the synthetic utility of this valuable fluorinated building block. nih.govchesci.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2-dichloro-3,3,3-trifluoroprop-1-ene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the spatial arrangement of substituents, which is crucial for distinguishing between the (E) and (Z) isomers.

¹H NMR: The proton NMR spectrum provides information about the vinylic proton. The chemical shift and coupling constants of this proton are highly sensitive to its electronic environment and its geometric relationship with neighboring chlorine and trifluoromethyl groups. This allows for clear differentiation between the cis and trans isomers.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, three distinct signals are expected, corresponding to the two doubly-bonded carbons and the trifluoromethyl carbon. The chemical shifts are influenced by the attached halogens.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. nih.gov It provides direct information about the trifluoromethyl (-CF₃) group. The chemical shift of the fluorine nuclei can confirm the presence of the -CF₃ group, and its coupling with the vinylic proton can further support stereochemical assignments.

Table 1: Predicted NMR Data for this compound Isomers

| Nucleus | Isomer | Predicted Chemical Shift (δ) Range (ppm) | Key Couplings |

| ¹H | (Z)-isomer | 6.5 - 7.5 | Coupling to ¹⁹F |

| (E)-isomer | 6.5 - 7.5 | Coupling to ¹⁹F | |

| ¹³C | Both | C=CCl: 120-130C=CCl₂: 125-135-CF₃: 120-130 (quartet) | ¹JC-F |

| ¹⁹F | Both | -60 to -75 | Coupling to ¹H |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, electron ionization mass spectrometry (EI-MS) is commonly employed. nist.gov

The mass spectrum provides unambiguous confirmation of the molecular weight (164.94 g/mol ). nih.govsynquestlabs.com The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at approximately m/z 164, 166, and 168.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways include the loss of halogen atoms or the trifluoromethyl group.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

| [C₃HCl₂F₃]⁺ | 164 | Molecular Ion |

| [C₃HClF₃]⁺ | 129 | Loss of a chlorine atom (-Cl) |

| [C₃HF₃]⁺ | 95 | Loss of two chlorine atoms (-2Cl) |

| [C₂HCl₂]⁺ | 95 | Loss of a trifluoromethyl group (-CF₃) |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Source: Data derived from NIST and PubChem mass spectral data. nih.govnist.gov

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier method for analyzing volatile compounds like this compound. nih.gov In this technique, the compound is vaporized and passed through a long capillary column. The separation of the (E) and (Z) isomers can be achieved based on their different boiling points and interactions with the column's stationary phase. synquestlabs.com The gas chromatograph is coupled to a mass spectrometer, which acts as a detector, providing mass spectra for each eluting peak to confirm its identity. nih.gov This combination allows for both the separation of isomers and the confident identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): While GC is more common for this specific compound due to its volatility, HPLC can be applied for the analysis of less volatile derivatives or in specific purification protocols. In HPLC, the sample is pumped through a column packed with a stationary phase in a liquid solvent. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. While standard HPLC is less suitable for the parent compound, it is an invaluable tool for purifying and analyzing reaction mixtures containing derivatives of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its specific bonds. nist.gov The NIST Chemistry WebBook provides reference IR spectral data for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the energy shifts in the scattered light. It provides information about vibrational modes that may be weak or absent in the IR spectrum, such as certain symmetric vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| C-H Stretch (vinylic) | 3050 - 3150 | IR, Raman |

| C=C Stretch | 1600 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1350 | Strong in IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination of Derivatives (where applicable)

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. chemicalbook.com X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This method provides unambiguous information on bond lengths, bond angles, and stereochemistry in the solid state.

For instance, the analysis of a derivative of the related compound 2-chloro-3,3,3-trifluoroprop-1-ene, specifically N-(2-fluorophenyl)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxamide, illustrates the power of this technique. nih.gov The study provided exact atomic coordinates, confirmed the (E)-stereochemistry of the double bond, and detailed the molecular packing through hydrogen bonds. nih.gov Such analyses are crucial for understanding structure-activity relationships in complex molecules derived from halogenated propenes.

Table 4: Example Crystal Data for a Derivative of a Related Halogenated Propene

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄ClF₄NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.4604 (19) |

| b (Å) | 17.785 (4) |

| c (Å) | 18.879 (4) |

| V (ų) | 3176.6 (11) |

| Z | 8 |

Source: Data for a derivative of a related compound, as an illustration of the technique. nih.gov

Theoretical and Computational Chemistry Studies on 1,2 Dichloro 3,3,3 Trifluoroprop 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of 1,2-dichloro-3,3,3-trifluoroprop-1-ene. Methods like Density Functional Theory (DFT) are employed to model its molecular structure and electron distribution. These calculations can determine key electronic properties that govern its chemical behavior.

Analysis of global reactivity indices derived from conceptual DFT can characterize the molecule's role in chemical reactions. For instance, in cycloaddition reactions, the electrophilicity and nucleophilicity indices of the reactants determine the flow of electron density and the polar nature of the reaction. researchgate.netnih.gov For related nitroalkenes, such as trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene, DFT calculations at the MPWB1K/6-31G(d) level have been used to characterize it as a strong electrophile, which informs how it interacts with nucleophilic partners. researchgate.net This type of analysis is crucial for predicting how this compound will behave in similar reactive environments.

The molecular structure, including bond lengths, bond angles, and dihedral angles, is optimized to its lowest energy conformation. This information is foundational for all other computational predictions.

Table 1: Calculated Electronic Properties of a Related Fluoroalkene This table is illustrative of typical data obtained from quantum chemical calculations, based on findings for a structurally similar compound, trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene. researchgate.net

| Property | Value |

|---|---|

| Electronic Chemical Potential (μ) | -5.14 eV |

| Chemical Hardness (η) | 4.26 eV |

| Global Electrophilicity (ω) | 3.10 eV |

| Global Nucleophilicity (N) | 1.75 eV |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the detailed pathways of chemical reactions involving this compound. By simulating the reaction step-by-step, researchers can gain a deep understanding of the factors that control the reaction's outcome.

Investigation of Regioselectivity, Chemoselectivity, and Stereoselectivity

Computational studies can effectively explain why a reaction favors one product over another. In reactions where multiple isomers can be formed, such as cycloadditions, computational analysis of the different reaction pathways can predict the major product. durgapurgovtcollege.ac.in

For example, in [3+2] cycloaddition reactions involving similar fluorinated propenes, DFT calculations are used to analyze the activation energies for all possible regio- and stereoisomeric pathways. researchgate.net The analysis of Parr functions, which are derived from DFT, can often correctly predict the experimental regioselectivity. mdpi.com Studies on the reaction between an azomethine ylide and trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene indicated that the reaction is highly meta regioselective and endo stereoselective, a result that aligns with experimental observations. researchgate.net This is determined by comparing the relative Gibbs free energies of the transition states leading to the different isomers. The pathway with the lowest energy barrier is the one that is kinetically favored, thus determining the selectivity of the reaction. researchgate.netmdpi.com

Transition State Analysis and Energy Profiles for Reaction Pathways

A cornerstone of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction step. scm.comresearchgate.net Computational methods are used to locate the geometry of these short-lived species and calculate their energy, often referred to as the activation energy. mdpi.com

Prediction of Atmospheric Reaction Rate Constants and Photochemical Reactivity

The atmospheric fate of this compound is primarily determined by its reaction with hydroxyl (OH) radicals. Computational chemistry plays a vital role in predicting the rate of this reaction, which is essential for estimating the compound's atmospheric lifetime.

For the structurally similar compound trans-1-chloro-3,3,3-trifluoropropene, extensive experimental and computational studies have been performed. Flash photolysis resonance-fluorescence techniques measured the rate constant for its reaction with OH radicals over a range of temperatures (220-370 K). nih.govnist.gov The experimental data shows a non-Arrhenius temperature dependence. nih.gov Theoretical calculations, such as those using the CCSD(T)/6-311++G(d,p)//M06-2x/6-311++G(d,p) level of theory, have produced rate coefficients that are in excellent agreement with these experimental values. researchgate.net Such calculations can provide rate constants where experimental data is unavailable. arxiv.org These studies allow for the estimation of the atmospheric lifetime, which for trans-1-chloro-3,3,3-trifluoropropene was calculated to be around 46 days. nist.govresearchgate.net This information is critical for assessing the environmental impact, such as the Global Warming Potential (GWP) and Ozone Depletion Potential (ODP), which were found to be very low for this related compound. researchgate.net

Table 2: Atmospheric Reaction Rate Constant Data for a Related Compound (trans-1-chloro-3,3,3-trifluoropropene)

| Parameter | Value | Source |

|---|---|---|

| Rate Constant at 298 K (kOH) | (3.29 ± 0.10) × 10-13 cm3 molecule-1 s-1 | nih.gov |

| Temperature Dependence (220-370 K) | k(T) = 1.025 × 10-13 × (T/298)2.29 exp(+348/T) cm3 molecule-1 s-1 | nist.gov |

| Estimated Atmospheric Lifetime | 46 days | nist.govresearchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a method to study the behavior of a large number of molecules over time, offering insights into the liquid-phase properties and the influence of the environment on molecular behavior. easychair.org MD simulations can elucidate how solvent molecules arrange themselves around a solute and how they affect its structure, dynamics, and reactivity. easychair.org

For halogenated hydrocarbons, MD simulations have been used to study intermolecular interactions in the liquid state. nih.govresearchgate.net These simulations can reveal details about how molecules orient themselves relative to one another due to forces like dipole-dipole interactions. researchgate.net For example, a study on liquid 1,2-dichloroethane (B1671644) showed that applying an external electric field could significantly alter the population of different molecular conformations (gauche vs. trans). nih.gov

Future Research Directions and Emerging Trends in 1,2 Dichloro 3,3,3 Trifluoroprop 1 Ene Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for enhancing the utility of 1,2-dichloro-3,3,3-trifluoroprop-1-ene. Research is increasingly directed towards catalysts that can achieve high selectivity and yield under mild conditions.

One significant area of research is the catalytic gas-phase fluorination to produce related fluorinated propenes. For instance, the synthesis of 2-chloro-3,3,3-trifluoropropene from 1,1,2,3-tetrachloropropene has been achieved using fluorinated chromium(III) oxide (Cr₂O₃) catalysts. researchgate.net Studies have shown that promoting these catalysts with elements like Lanthanum (La) can lead to nearly 100% conversion and selectivity, demonstrating high stability over extended periods. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another promising frontier. A mild and efficient palladium-catalyzed cross-coupling between fluorinated vinyl chlorides, such as this compound, and arylboronic acids has been developed. researchgate.net The use of specific ligands is key to overcoming the strong electron-withdrawing effect of the trifluoromethyl group, enabling the synthesis of a wide range of trifluoromethyl-containing olefins. researchgate.net

Future work will likely focus on discovering new, less expensive, and more robust catalysts, including those based on earth-abundant metals. The goal is to develop systems that can selectively activate one of the C-Cl bonds, allowing for stepwise and controlled functionalization.

Interactive Table 1: Catalytic Systems for Transformations Involving Fluorinated Propenes

| Catalyst System | Reactant(s) | Transformation Type | Key Findings | Reference |

|---|---|---|---|---|

| La-promoted fluorinated Cr₂O₃ | 1,1,2,3-Tetrachloropropene, HF | Gas-Phase Fluorination | Achieved almost 100% conversion and selectivity to 2-chloro-3,3,3-trifluoropropene with high stability. | researchgate.net |

| Palladium / Ligand B | Fluorinated vinyl chloride, Arylboronic acids | Cross-Coupling | Efficiently overcomes the electron-withdrawing effect of the CF₃ group to produce α,β-trifluoromethyl containing olefins. | researchgate.net |

| Nanoscopic Aluminium Chlorofluoride (ACF) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | C-F Bond Activation | Catalyzes the transformation of an olefinic C-F bond into a C-H bond under mild conditions. | researchgate.net |

Exploration of New Nucleophilic and Electrophilic Reaction Pathways

The reactivity of the double bond in this compound, influenced by the trifluoromethyl group and chlorine atoms, makes it a rich substrate for exploring novel reaction pathways.

Efficient base-promoted reactions with a variety of O-, N-, and S-nucleophiles have been described. acs.org These reactions proceed under mild conditions to provide access to diverse β-substituted-trifluoromethyl-ethenes. acs.org The mechanism often involves an addition-elimination pathway, where the regioselectivity can be controlled by the reaction conditions. researchgate.net The resulting olefins are valuable intermediates; for example, they can be used in [3+2] dipolar cycloaddition reactions to form complex heterocyclic structures like pyrrolidines. acs.org

While nucleophilic substitution is well-explored, the electrophilic reactions of this compound are less developed. The electron-deficient nature of the double bond suggests that it would be reactive towards electron-rich species. Future research could investigate cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, with electron-rich dienes or alkenes. Exploring reactions with various electrophiles could unlock new synthetic routes to unique fluorinated molecules.

Interactive Table 2: Examples of Nucleophilic Reactions with HCFO-1233xf

| Nucleophile Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| O-Nucleophiles (Phenols) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | β-Trifluoromethyl vinyl ethers | Provides access to functionalized vinyl ethers under mild, base-promoted conditions. | researchgate.netacs.org |

| N-Nucleophiles (Amines) | Base, Solvent | β-Trifluoromethyl enamines | Forms versatile amine derivatives that can be further elaborated. | researchgate.netacs.org |

| S-Nucleophiles (Thiolates) | Base, Solvent | β-Trifluoromethyl vinyl sulfides | Efficient synthesis of sulfur-containing fluorinated olefins. | researchgate.netacs.org |

| Azomethine Ylides | (Generated in situ) | Trifluoromethyl-substituted Pyrrolidines | [3+2] dipolar cycloaddition reaction to create heterocyclic compounds. | acs.org |

Green Chemistry Approaches in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and use of this compound is an emerging trend aimed at improving sustainability. unife.it This involves minimizing waste, using safer solvents, and improving energy efficiency. jddhs.com

One key area is the development of one-pot synthesis protocols. For example, the dehydrochlorination of chlorotrifluoropropene isomers, including this compound, to produce 3,3,3-trifluoropropyne (B1345459) has been demonstrated in a one-pot method, which simplifies procedures and reduces waste. researchgate.net

The replacement of hazardous solvents is another critical aspect. jddhs.com Many reactions in fluorochemistry traditionally use solvents like N,N-dimethylformamide (DMF); future research will focus on substituting these with greener alternatives like ethyl acetate (B1210297) (EtOAc) or bio-based solvents. unibo.itresearchgate.net

Furthermore, the adoption of technologies like continuous flow chemistry can enhance the safety and efficiency of reactions. unibo.it Flow systems, which use reusable catalyst cartridges and can generate reagents on-demand, minimize handling of hazardous materials and can lead to higher yields and purity. unibo.it Evaluating processes using metrics like Process Mass Intensity (PMI) will be essential to quantify their environmental footprint and guide the development of more sustainable methods. unibo.it

Interactive Table 3: Application of Green Chemistry Principles to HCFO-1233xf Chemistry

| Green Chemistry Principle | Application/Approach | Potential Benefit | Reference |

|---|---|---|---|

| Waste Prevention | One-pot synthesis, high-yield catalytic reactions | Reduced by-products, lower Process Mass Intensity (PMI). | researchgate.netunibo.it |

| Safer Solvents & Auxiliaries | Replacing traditional solvents (e.g., DMF) with greener alternatives (e.g., EtOAc, water, bio-solvents). | Reduced toxicity and environmental impact. | jddhs.comunibo.itresearchgate.net |

| Design for Energy Efficiency | Use of microwave-assisted or ultrasound-assisted derivatization; flow chemistry. | Reduced reaction times and energy consumption. | unibo.itresearchgate.net |

| Catalysis | Employing highly selective and reusable catalysts (e.g., heterogeneous catalysts in flow systems). | Increased atom economy, simplified purification, and reduced catalyst waste. | researchgate.netunibo.it |

Advanced Materials Applications of Derived Fluorinated Compounds

While this compound is primarily an intermediate, the compounds derived from it have significant potential in advanced materials. The trifluoromethyl group imparts unique properties, including thermal stability, chemical resistance, and altered electronic characteristics, making its derivatives valuable building blocks.

The olefins synthesized from this compound serve as precursors for fluorinated polymers, agrochemicals, and pharmaceuticals. researchgate.net For example, trifluoromethyl-substituted styrenes, which can be synthesized via cross-coupling reactions, are important monomers for creating specialty fluoropolymers with applications in electronics and coatings. researchgate.net

Furthermore, the heterocyclic compounds, such as pyrrolidines, formed through cycloaddition reactions are novel synthons. acs.org These fluorinated heterocyclic motifs are of high interest in medicinal chemistry for the development of new therapeutic agents, as the presence of fluorine can enhance metabolic stability and binding affinity. The development of synthetic routes starting from this compound provides a direct entry into this valuable chemical space.

Comprehensive Environmental Kinetic and Mechanistic Studies for Lifecycle Assessment

A thorough understanding of the environmental fate of this compound is essential for a complete lifecycle assessment (LCA). An LCA provides a holistic evaluation of a product's environmental impact from its creation to its disposal, often referred to as a "cradle-to-grave" analysis. icca-chem.orgmdpi.com

The atmospheric lifecycle of this compound is primarily determined by its reaction with tropospheric oxidants, principally the hydroxyl (OH) radical. researchgate.netnoaa.gov Kinetic studies on the gas-phase reactions of similar hydrofluoroolefins (HFOs) with OH radicals are used to estimate their atmospheric lifetimes. researchgate.netresearchgate.net For example, studies on the isomer cis-CF₃CH=CHCl show that its atmospheric degradation is initiated by reaction with OH radicals, leading to oxidation products like formyl chloride (HC(O)Cl). researchgate.net

These kinetic studies are critical for calculating the Global Warming Potential (GWP) and Photochemical Ozone Creation Potential (POCP) of the compound. HFOs are designed to have short atmospheric lifetimes, ensuring they break down before they can contribute significantly to global warming. researchgate.net A comprehensive LCA for this compound would involve quantifying the environmental impacts of its synthesis, use, and eventual degradation, ensuring that neither the compound itself nor its breakdown products pose an undue environmental risk. icca-chem.orgresearchgate.net

Interactive Table 4: Atmospheric Chemistry Data for Related Hydrofluoroolefins

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Key Degradation Products | Reference |

|---|---|---|---|---|---|

| cis-CF₃CH=CHCl (HCFO-1233zd(Z)) | OH Radical | (Varies with temp.) | ~7 days | HC(O)Cl | researchgate.net |

| cis-CF₃CH=CHCl (HCFO-1233zd(Z)) | Cl Atom | (Varies with temp. & pressure) | - | HC(O)Cl, CHCl₂CHO | researchgate.net |

| CF₃CH₂CH₂OH | OH Radical | (1.08 ± 0.05) x 10⁻¹² | - | CF₃CH₂CHO | nih.gov |

| 2-Fluoropropene | OH Radical | (Varies with temp.) | ~0.6 days | Acetyl fluoride (B91410) (CH₃CFO), Formaldehyde (HCHO) | researchgate.net |

Q & A

Basic Research Question

- Ventilation : Use fume hoods rated for HF emissions.

- PPE : Acid-resistant gloves (e.g., Viton) and face shields.

- Neutralization : Calcium gluconate gel for HF exposure.

- Waste : Trap halogenated byproducts in NaOH scrubbers .

How do recent VOC exemptions impact research on this compound derivatives?

Advanced Research Question

Prioritize derivatives with ODP < 0.01 and GWP < 150. Use EPA’s SNAP list to identify substitutes for refrigerants and blowing agents. Conduct life cycle assessments (LCA) integrating synthesis energy, byproduct toxicity, and end-of-life disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.